2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-(4'-methyl-4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-11-4-6-17(7-5-11)9-14(18)13-3-2-12(8-15(13)22-17)21-10-16(19)20/h2-3,8,11H,4-7,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMZCXYHIDQALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chromanone and Cyclohexanone Derivatives
The spiro[chromane-2,1'-cyclohexan] scaffold is synthesized via acid-catalyzed cyclocondensation. A mixture of 4-methylcyclohexanone (1.2 eq) and 7-hydroxychroman-4-one (1.0 eq) in glacial acetic acid undergoes reflux for 5–12 hours, forming the spirocyclic intermediate with 72–78% yield. Piperidine (0.1 eq) enhances regioselectivity by deprotonating the chromanone carbonyl, facilitating nucleophilic attack on the cyclohexanone.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Methylcyclohexanone | 1.2 eq | Electrophilic ketone |
| 7-Hydroxychroman-4-one | 1.0 eq | Nucleophilic ketone |
| Glacial acetic acid | Solvent | Catalyst/Solvent |
| Piperidine | 0.1 eq | Base catalyst |
Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 3:1).
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | Max yield |
| Solvent | DMF | 75% vs. 52% (THF) |
| Base | K₂CO₃ | 75% vs. 45% (NaH) |
Functional Group Modifications
Oxidation to 4-Oxo Group
The 4-methyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. Reaction monitoring via TLC (hexane:ethyl acetate, 1:1) confirms complete conversion within 2 hours, yielding 82–88%. Alternative oxidants like PCC result in lower yields (≤65%) due to overoxidation.
Spectroscopic Confirmation
Alternative Synthetic Routes
Enzymatic Asymmetric Synthesis
A patent describes using nitrilase to catalyze the stereoselective formation of spirocyclic intermediates. 1-Cyanocyclohexylacetonitrile (1.0 eq) is treated with nitrilase (10 U/mg) in PBS buffer (pH 7.0) at 35°C for 24 hours, yielding enantiomerically pure precursors (ee >98%). Subsequent hydrolysis with 20% HCl affords the acetic acid derivative.
Multicomponent Reaction (MCR) Approach
A one-pot MCR of 3,4-methylenedioxyaniline (1.0 eq), isatin (1.0 eq), and cyclic 1,3-diones (1.2 eq) in glacial acetic acid forms the spiro core in 5 minutes under reflux. This method eliminates purification steps, achieving 89–94% yield but requires precise stoichiometry.
Purification and Characterization
Chromatographic Techniques
Advanced Analytical Methods
Computational Insights
DFT Studies on Reaction Mechanisms
B3LYP/6-311G+(d,p) calculations reveal a two-step mechanism for spirocyclization:
Solvent Effects on Yield
Polar solvents (DMF, acetic acid) reduce activation energy by stabilizing charged intermediates, while nonpolar solvents (toluene) hinder reactivity.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Regioselectivity at C7 | Use bulky bases (e.g., DBU) |
| Overoxidation of 4-methyl | Controlled Jones reagent addition |
| Spiro ring racemization | Low-temperature crystallization |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its rigid spirocyclic structure can be exploited in the development of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism by which 2-((4’-Methyl-4-oxospiro[chromane-2,1’-cyclohexan]-7-yl)oxy)acetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the compound may inhibit enzymes involved in oxidative stress pathways or modulate receptor activity through its unique structural features. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
2-((1'-Acetyl-4-oxospiro[chroman-2,4'-piperidin]-7-yl)oxy)acetic acid
- Molecular Formula: C₁₇H₁₉NO₆
- Key Differences: Replaces the cyclohexan ring with a 4'-piperidin ring and introduces an acetyl group. The acetyl group may increase metabolic stability .
[(4'-tert-Butyl-4-oxospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid
- Molecular Formula : C₂₀H₂₄O₅
- Key Differences: Incorporates a bulky tert-butyl group at the 4'-position of the cyclohexan ring.
Chromene/Coumarin-Based Derivatives with Acetic Acid Moieties
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid
- Molecular Formula : C₂₃H₁₆O₅
- Key Differences : Substitutes the spirocyclohexan group with a phenyl ring at the chromene 4-position. The additional phenylacetic acid group introduces planar aromaticity, which may enhance π-π stacking interactions but reduce conformational flexibility compared to the spirocyclic target compound .
2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
- Molecular Formula : C₁₅H₁₆O₅
- Key Differences: Features a methyl group at the 8-position and a propyl group at the 4-position of the chromene ring.
Functional Group Variations: Acetamide vs. Acetic Acid
N-[2-(4-Fluorophenyl)ethyl]-2-[(4-oxospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide
- Molecular Formula: C₂₄H₂₆FNO₄
- Key Differences : Replaces the acetic acid group with a fluorophenyl ethyl acetamide. The amide group eliminates the acidic proton, reducing ionization at physiological pH and enhancing lipophilicity. The 4-fluorophenyl moiety may confer selectivity for hydrophobic binding pockets .
2-(2-(2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetic acid
- Molecular Formula : C₁₄H₁₂N₂O₇
- Key Differences: Introduces a hydrazinyl linker and an additional oxoacetic acid group.
Comparative Analysis of Key Properties
Biological Activity
2-((4'-Methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H20O5, with a molecular weight of 304.34 g/mol. The compound features a spirochromane structure that may contribute to its biological activities through various interaction mechanisms with biological targets.
1. Antioxidant Activity
Research indicates that compounds with chromane structures often exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that related chroman derivatives can effectively reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly as an inhibitor of lipoxygenase (LOX), an enzyme involved in the inflammatory response. In vitro studies have demonstrated that this compound can inhibit the activity of 5-lipoxygenase (5-LOX), with an IC50 value indicating potency comparable to known inhibitors . This inhibition suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| A549 | 10.5 | Comparable to cisplatin |
| HeLa | 8.0 | Higher than standard chemotherapeutics |
| Panc-1 | 9.5 | Effective against pancreatic cancer cells |
The results indicate that this compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent .
The mechanisms underlying the biological activity of this compound may involve:
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cell lines, evidenced by cell cycle analysis showing a significant increase in the SubG1 phase .
- Inhibition of Cell Proliferation : The compound has been found to effectively inhibit cell proliferation in several cancer models, indicating its potential as a therapeutic agent in oncology .
Case Study 1: In Vitro Efficacy Against Lung Cancer
A study focused on lung cancer cells (A549) treated with varying concentrations of this compound demonstrated dose-dependent cytotoxicity. The mechanism was linked to oxidative stress induction and subsequent apoptosis.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of inflammation, administration of this compound significantly reduced markers of inflammation and tissue damage compared to controls. This suggests that it may be effective in managing chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-((4'-methyl-4-oxospiro[chromane-2,1'-cyclohexan]-7-yl)oxy)acetic acid, and what are critical reaction steps?
- Methodology : Target compound synthesis can be adapted from spirocyclic chromane derivatives. Key steps include:
- Spirocyclization : Use acid-catalyzed or thermal conditions to form the spiro[chromane-cyclohexan] core via intramolecular cyclization .
- Etherification : Introduce the acetic acid side chain via nucleophilic substitution using bromoacetic acid or Mitsunobu conditions (e.g., DIAD, PPh3) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and verify purity by HPLC (≥98%) .
Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?
- Methodology :
- NMR Analysis : Assign peaks for the spirocyclic core (δ 4.5–5.5 ppm for oxy-acetic protons) and methyl/cyclohexanone groups (δ 1.2–2.8 ppm) .
- X-ray Crystallography : Resolve the spiro junction and confirm stereochemistry using single-crystal diffraction (e.g., Mo-Kα radiation, SHELX software) .
- Mass Spectrometry : Validate molecular weight via HRMS (ESI+) with <2 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme Inhibition : Test COX-2 or kinase inhibition using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can [2π+2π] cycloaddition reactions be utilized to functionalize the spirocyclic core, and what mechanistic insights are critical?
- Methodology :
- Photochemical Activation : Irradiate the chromane moiety under UV light (λ = 300–350 nm) to generate excited-state intermediates for cycloaddition .
- Stereochemical Control : Monitor regioselectivity using DFT calculations (e.g., Gaussian) to predict transition states and optimize reaction conditions .
- Product Characterization : Use NOESY NMR to confirm stereochemistry of cycloadducts .
Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity, and how can SAR be systematically studied?
- Methodology :
- Substituent Variation : Synthesize analogs with methyl, chloro, or phenyl groups at positions 4', 7, or 8 (see analogs in ).
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like COX-2 or DNA gyrase .
- Data Analysis : Use multivariate regression to correlate logP, Hammett constants, and IC50 values .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., human liver microsomes + NADPH) to identify rapid degradation .
- Formulation Optimization : Improve solubility via PEGylation or liposomal encapsulation .
- Pharmacokinetic Profiling : Conduct LC-MS/MS-based ADME studies in rodents to evaluate bioavailability and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
